molecular formula C12H24N2O2 B1521915 1-Boc-3-ethylaminopiperidine CAS No. 883546-56-3

1-Boc-3-ethylaminopiperidine

Cat. No. B1521915
M. Wt: 228.33 g/mol
InChI Key: APWWQUZRVODKQP-UHFFFAOYSA-N
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Description

1-Boc-3-ethylaminopiperidine is a chemical compound with the molecular formula C12H24N2O2. It is part of the Acros Organics product portfolio .


Synthesis Analysis

The synthesis of 1-Boc-3-ethylaminopiperidine can be achieved using a continuous flow system with ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine (EDA). This system allows for rapid adsorption of ω-transaminase, which is further rigidified by multipoint covalent attachment to the modified resin. This efficient continuous bioprocess has potential for large-scale production .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-ethylaminopiperidine consists of a piperidine ring with an ethylamino group and a Boc group attached. The Boc group is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The Boc group in 1-Boc-3-ethylaminopiperidine is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical And Chemical Properties Analysis

1-Boc-3-ethylaminopiperidine is a liquid that appears colorless to yellow. It has a density of 0.995 g/mL at 25 °C .

Scientific Research Applications

1. Asymmetric Synthesis of Chiral Amines

  • Application Summary: 1-Boc-3-ethylaminopiperidine is used in the synthesis of both enantiomers of 3-amino-1-Boc-piperidine . These chiral N-heterocyclic molecules are valuable intermediates for the production of a large number of bioactive compounds with pharmacological properties .
  • Methods of Application: The synthesis is achieved by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases (TAs-IMB), isopropylamine as amine donor and pyridoxal-5’-phosphate (PLP) as cofactor . This method affords the target compound in just one step with high yield and high enantiomeric excess starting from a commercial substrate .
  • Results: The selected biocatalyst showed good stability under the reaction conditions providing consistent results in terms of conversion and enantiomeric excess after several cycles .

2. Synthesis of Piperidine Derivatives

  • Application Summary: Piperidines, including 1-Boc-3-ethylaminopiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

3. Continuous Flow System Synthesis

  • Application Summary: A continuous flow system using ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine (EDA) was developed to synthesize (S)-1-Boc-3-aminopiperidine .
  • Methods of Application: The synthesis was performed in a continuous flow system .
  • Results: The system was efficient in synthesizing (S)-1-Boc-3-aminopiperidine .

4. Synthesis of Pharmaceutical Intermediates

  • Application Summary: (S)-N-Boc-3-hydroxypiperidine (S-NBHP), which can be synthesized from 1-Boc-3-ethylaminopiperidine, is a useful synthon for the synthesis of pharmaceutical intermediates including ibrutinib, the API of the newly approved drug Imbruvica, for the treatment of lymphoma .
  • Methods of Application: The process is catalyzed by recombinant ketoreductase (KRED) to reduce N-Boc-piperidin-3-one to obtain optically pure S-NBHP . The process has been optimized and demonstrated to have commercial potential with 100 g/L of substrate concentration, product of >99% ee with under 5% of enzyme loading (w/w) .
  • Results: The development of an efficient process to prepare S-NBHP has been reported .

5. Quality Control and Analysis

  • Application Summary: 1-Boc-3-ethylaminopiperidine is used in quality control and analysis .
  • Methods of Application: Various analytical techniques such as NMR, HPLC, LC-MS, UPLC are used to analyze 1-Boc-3-ethylaminopiperidine .

6. Inhibitor Synthesis

  • Application Summary: 1-Boc-3-ethylaminopiperidine is used in the synthesis of peptide analogues that act as selective noncovalent inhibitors of the bacterial cysteine protease IdeS . These inhibitors are important in studying the proteolytic activities of bacterial pathogens .
  • Methods of Application: The synthesis involves the use of 3-aminopiperidine-based peptide analogues .
  • Results: The synthesized inhibitors were found to be selective for IdeS and did not inhibit other related cysteine proteases .

7. Large-Scale Production

  • Application Summary: 1-Boc-3-ethylaminopiperidine is synthesized on a large scale using a continuous flow system . This compound is a key intermediate for several novel inhibitors .
  • Methods of Application: The synthesis involves the use of ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine (EDA) .
  • Results: The system was continuously operated for 24 hours and achieved a space–time yield of 930.73 g·L–1·day–1, indicating outstanding reaction efficiency .

properties

IUPAC Name

tert-butyl 3-(ethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWWQUZRVODKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659964
Record name tert-Butyl 3-(ethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-ethylaminopiperidine

CAS RN

883546-56-3
Record name 1,1-Dimethylethyl 3-(ethylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(ethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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